4,4-Dicarboxy-5-pyridoxylproline 4,4-Dicarboxy-5-pyridoxylproline
Brand Name: Vulcanchem
CAS No.: 126706-35-2
VCID: VC21223999
InChI: InChI=1S/C14H16N2O8/c1-5-9(18)8(6(4-17)3-15-5)10-14(12(21)22,13(23)24)2-7(16-10)11(19)20/h3,7,10,16-18H,2,4H2,1H3,(H,19,20)(H,21,22)(H,23,24)
SMILES: CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO
Molecular Formula: C14H16N2O8
Molecular Weight: 340.28 g/mol

4,4-Dicarboxy-5-pyridoxylproline

CAS No.: 126706-35-2

Cat. No.: VC21223999

Molecular Formula: C14H16N2O8

Molecular Weight: 340.28 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dicarboxy-5-pyridoxylproline - 126706-35-2

Specification

CAS No. 126706-35-2
Molecular Formula C14H16N2O8
Molecular Weight 340.28 g/mol
IUPAC Name 5-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid
Standard InChI InChI=1S/C14H16N2O8/c1-5-9(18)8(6(4-17)3-15-5)10-14(12(21)22,13(23)24)2-7(16-10)11(19)20/h3,7,10,16-18H,2,4H2,1H3,(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key BZXXHPRNZPEDLQ-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO
Canonical SMILES CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator